XPhos Palladacycle Gen. 4
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Overview
Description
Scientific Research Applications
XPhos Palladacycle Gen. 4 has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Biology: It is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals and materials.
Mechanism of Action
Target of Action
XPhos Palladacycle Gen. 4, also known as dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+), is a palladium-based precatalyst . Its primary targets are organic compounds that undergo cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds .
Mode of Action
The compound acts as a catalyst in cross-coupling reactions . It facilitates the formation of the active catalytic species and provides accurate control of the ligand to palladium ratio . This results in lower catalyst loadings, shorter reaction times, and efficient formation of the desired products .
Biochemical Pathways
The primary biochemical pathway influenced by XPhos Palladacycle Gen. 4 is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling, which is widely used in organic synthesis for the construction of C-C bonds . The compound’s action can lead to the formation of diverse cyanides or otherwise called nitriles .
Result of Action
The result of XPhos Palladacycle Gen. 4’s action is the efficient and selective formation of C-C and C-N bonds . This is crucial in the synthesis of complex organic compounds, including pharmaceuticals and biomolecules .
Action Environment
The efficacy and stability of XPhos Palladacycle Gen. 4 can be influenced by various environmental factors. For instance, it is known to be bench-stable and soluble in most organic solvents , suggesting that the choice of solvent can impact its catalytic activity. Additionally, reaction conditions such as temperature and pressure may also affect the compound’s performance .
Future Directions
Biochemical Analysis
Biochemical Properties
XPhos Palladacycle Gen. 4 plays a significant role in biochemical reactions. It is used as a catalyst in various chemical reactions, including the Suzuki-Miyaura Cross-Coupling reaction . The ligands in XPhos Palladacycle Gen. 4 are electron-rich and highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .
Molecular Mechanism
The molecular mechanism of XPhos Palladacycle Gen. 4 involves the efficient and rapid generation of the active catalytic species, generally without reducing agents . This allows for lower catalyst loading and results in shorter reaction times
Temporal Effects in Laboratory Settings
Current generation Buchwald precatalysts, including XPhos Palladacycle Gen. 4, are air, moisture, and thermally-stable . They show remarkably long life in solution
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XPhos Palladacycle Gen. 4 involves the reaction of dimeric palladacycles with XPhos in dichloromethane. The reaction mixture is stirred at room temperature for one hour, followed by solvent removal via rotary evaporation. The residue is then precipitated with pentane, isolated via vacuum filtration, and dried under vacuum overnight . The overall yield of this process is approximately 89%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced as an off-white to gray powder .
Chemical Reactions Analysis
Types of Reactions
XPhos Palladacycle Gen. 4 undergoes various types of reactions, including:
Cross-Coupling Reactions: It is highly effective in Suzuki-Miyaura, Negishi, and Sonogashira coupling reactions.
Amination Reactions: It exhibits high activity in Buchwald-Hartwig amination reactions involving aryl chlorides and aryl tosylates.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, boronic acids, and amines. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, with short reaction times .
Major Products
The major products formed from these reactions are biaryl compounds, aryl amines, and other functionalized organic molecules .
Comparison with Similar Compounds
Similar Compounds
SPhos Palladacycle Gen. 4: Another fourth-generation palladium precatalyst with similar applications in cross-coupling reactions.
RuPhos Palladacycle Gen. 4: A related compound used in similar types of reactions.
BrettPhos Palladacycle Gen. 3: A third-generation palladium precatalyst with slightly different properties and applications.
Uniqueness
XPhos Palladacycle Gen. 4 is unique due to its high stability, reactivity, and versatility in various cross-coupling reactions. It allows for lower catalyst loading and shorter reaction times compared to earlier generations of palladium precatalysts .
Properties
CAS No. |
1599466-81-5 |
---|---|
Molecular Formula |
C47H64NO3PPdS |
Molecular Weight |
860.5 g/mol |
IUPAC Name |
dicyclohexyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;methanesulfonate;N-methyl-2-phenylaniline;palladium(2+) |
InChI |
InChI=1S/C33H49P.C13H12N.CH4O3S.Pd/c1-23(2)26-21-30(24(3)4)33(31(22-26)25(5)6)29-19-13-14-20-32(29)34(27-15-9-7-10-16-27)28-17-11-8-12-18-28;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h13-14,19-25,27-28H,7-12,15-18H2,1-6H3;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;+2/p-1 |
InChI Key |
HCFUQXFUHNOJLY-UHFFFAOYSA-M |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C(C)C.CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)[O-].[Pd+2] |
solubility |
not available |
Origin of Product |
United States |
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